molecular formula C17H26N6O2 B12166050 3-{6-[(3-Methoxypropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one

3-{6-[(3-Methoxypropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one

Cat. No.: B12166050
M. Wt: 346.4 g/mol
InChI Key: HZJYOSQRIZAMBF-UHFFFAOYSA-N
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Description

The compound 3-{6-[(3-Methoxypropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one is a complex heterocyclic molecule. It features a triazolopyridazine core, which is known for its diverse pharmacological activities. The presence of the piperidine and methoxypropyl groups further enhances its chemical properties, making it a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-[(3-Methoxypropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one typically involves multi-step reactions. The process begins with the formation of the triazolopyridazine core, which can be achieved through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions .

Scientific Research Applications

3-{6-[(3-Methoxypropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{6-[(3-Methoxypropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridazine core is known to inhibit various enzymes by binding to their active sites, thereby blocking their activity . Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{6-[(3-Methoxypropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one lies in its specific combination of functional groups, which confer distinct pharmacological properties. The presence of the methoxypropyl and piperidinyl groups enhances its solubility and bioavailability, making it a promising candidate for drug development .

Properties

Molecular Formula

C17H26N6O2

Molecular Weight

346.4 g/mol

IUPAC Name

3-[6-(3-methoxypropylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C17H26N6O2/c1-25-13-5-10-18-14-6-7-15-19-20-16(23(15)21-14)8-9-17(24)22-11-3-2-4-12-22/h6-7H,2-5,8-13H2,1H3,(H,18,21)

InChI Key

HZJYOSQRIZAMBF-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=NN2C(=NN=C2CCC(=O)N3CCCCC3)C=C1

Origin of Product

United States

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